molecular formula C9H8BrN3O2 B12981247 Methyl 3-amino-7-bromoimidazo[1,2-a]pyridine-8-carboxylate

Methyl 3-amino-7-bromoimidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B12981247
M. Wt: 270.08 g/mol
InChI Key: ZGUXBPQHFBUZTP-UHFFFAOYSA-N
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Description

Methyl 3-amino-7-bromoimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridines, including methyl 3-amino-7-bromoimidazo[1,2-a]pyridine-8-carboxylate, can be achieved through various methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, a one-pot tandem cyclization/bromination reaction in ethyl acetate can be used to obtain 3-bromoimidazopyridines .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-7-bromoimidazo[1,2-a]pyridine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. For example, radical reactions for the direct functionalization of imidazo[1,2-a]pyridines can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, further bromination of 3-bromoimidazopyridines can lead to the formation of other versatile imidazopyridine derivatives .

Scientific Research Applications

Methyl 3-amino-7-bromoimidazo[1,2-a]pyridine-8-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 3-amino-7-bromoimidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. The direct functionalization of this compound is considered one of the most efficient strategies for constructing imidazo[1,2-a]pyridine derivatives . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 3-amino-7-bromoimidazo[1,2-a]pyridine-8-carboxylate include other imidazo[1,2-a]pyridine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential applications. Its amino and bromo substituents, along with the carboxylate group, make it a versatile intermediate for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

methyl 3-amino-7-bromoimidazo[1,2-a]pyridine-8-carboxylate

InChI

InChI=1S/C9H8BrN3O2/c1-15-9(14)7-5(10)2-3-13-6(11)4-12-8(7)13/h2-4H,11H2,1H3

InChI Key

ZGUXBPQHFBUZTP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CN2C1=NC=C2N)Br

Origin of Product

United States

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